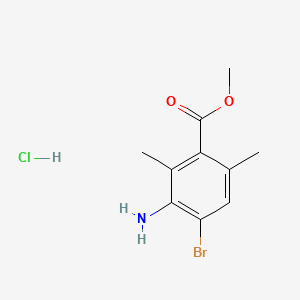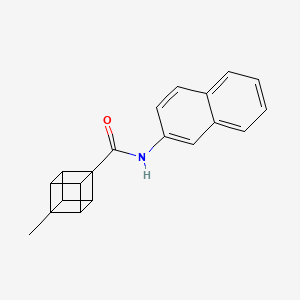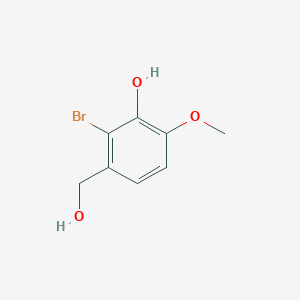
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2 and a molecular weight of 294.57 g/mol . This compound is used in various scientific research applications, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2,6-dimethylbenzoic acid, followed by esterification to form the methyl ester. The amino group is then introduced through a nitration-reduction sequence .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide (NBS): for bromination.
Hydrogen gas and palladium on carbon (Pd/C): for reduction reactions.
Nitric acid: for nitration reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is used in a wide range of scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and drug candidates.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride include:
- Methyl 3-amino-4-chloro-2,6-dimethylbenzoate .
- Methyl 3-amino-4-fluoro-2,6-dimethylbenzoate .
- Methyl 3-amino-4-iodo-2,6-dimethylbenzoate .
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of both the amino and bromo groups allows for versatile chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C10H13BrClNO2 |
|---|---|
Molekulargewicht |
294.57 g/mol |
IUPAC-Name |
methyl 3-amino-4-bromo-2,6-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3;/h4H,12H2,1-3H3;1H |
InChI-Schlüssel |
IWXMGNUAPHLDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)

![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)




![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
